molecular formula C26H31N3O2 B12448533 1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B12448533
M. Wt: 417.5 g/mol
InChI Key: XLTUNBJWWJNMQZ-UHFFFAOYSA-N
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Description

1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a cyclohexane ring, and various functional groups. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide, typically involves multiple steps One common method involves the reaction of an indole derivative with an acylating agent to introduce the acetyl groupThe final step involves the formation of the cyclohexanecarboxamide moiety through amide bond formation .

Industrial Production Methods

Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-[ethyl-[2-(1H-indol-2-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H31N3O2/c1-3-29(24(30)18-21-17-20-12-6-8-14-23(20)27-21)26(15-9-4-10-16-26)25(31)28-22-13-7-5-11-19(22)2/h5-8,11-14,17,27H,3-4,9-10,15-16,18H2,1-2H3,(H,28,31)

InChI Key

XLTUNBJWWJNMQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CC1=CC2=CC=CC=C2N1)C3(CCCCC3)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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